hemoglobin Questembert

Hemoglobinopathy diagnostics Unstable hemoglobin Cation-exchange HPLC

Hemoglobin Questembert (Hb Questembert; CAS 152652-72-7) is a rare, highly unstable human α‑globin chain variant caused by a TCT→CCT point mutation in codon 131 of the α2‑globin gene (HBA2), resulting in a Ser→Pro substitution at the α131(H14) position. First described in a French family with congenital Heinz body anemia, this variant is expressed at extremely low levels in peripheral blood and produces a characteristic 'factitious β‑thalassemia' biosynthetic ratio on globin chain synthesis studies.

Molecular Formula C7H3F3N2OS
Molecular Weight 0
CAS No. 152652-72-7
Cat. No. B1176426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehemoglobin Questembert
CAS152652-72-7
Synonymshemoglobin Questembert
Molecular FormulaC7H3F3N2OS
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hb Questembert (CAS 152652-72-7): A Rare Unstable α-Chain Hemoglobin Variant for Diagnostic Reference & Hemoglobinopathy Research


Hemoglobin Questembert (Hb Questembert; CAS 152652-72-7) is a rare, highly unstable human α‑globin chain variant caused by a TCT→CCT point mutation in codon 131 of the α2‑globin gene (HBA2), resulting in a Ser→Pro substitution at the α131(H14) position . First described in a French family with congenital Heinz body anemia, this variant is expressed at extremely low levels in peripheral blood and produces a characteristic 'factitious β‑thalassemia' biosynthetic ratio on globin chain synthesis studies . Unlike more common unstable hemoglobins, Hb Questembert is categorically undetectable by standard cation‑exchange HPLC and reverse‑phase HPLC, making DNA‑level analysis essential for definitive identification . It is catalogued in authoritative variant databases including the NCI Metathesaurus (C0216255), IthaNet (IthaID 414), and the Huisman Hemoglobin Variant Database .

Why Hb Questembert Cannot Be Substituted by Other Unstable α‑Chain Variants in Diagnostic or Research Workflows


Unstable α‑chain hemoglobin variants are not interchangeable reference materials because they differ fundamentally in their detectability by routine protein‑based methods, their globin biosynthetic signatures, and their stability‑test behavior. Hb Questembert is unique among unstable α‑chain variants in combining three features simultaneously: (1) an expression level below the detection threshold of cation‑exchange HPLC, reverse‑phase HPLC, and isopropanol/heat stability tests ; (2) a factitious β‑thalassemia biosynthetic ratio (α/β ≈ 0.80–0.82) that mimics a β‑thalassemia trait phenotype despite the lesion residing in the α‑globin gene ; and (3) structural disruption at the H‑helix/heme‑contact interface that drives rapid post‑translational degradation . In contrast, Hb Caen (α132 Val→Gly)—the variant most structurally proximal to Hb Questembert—is expressed at 4–5% in heterozygotes and remains detectable by protein methods, while Hb Constant Spring and Hb Quong Sze have distinct electrophoretic and chromatographic behaviors . Substituting any of these comparators for Hb Questembert in a diagnostic validation protocol, proficiency testing panel, or research study would yield false‑negative results for protein‑based detection and misrepresent the diagnostic gap this variant exemplifies.

Hb Questembert Procurement Evidence: Quantified Differentiation from Comparator Hemoglobin Variants


Peripheral Blood Expression Level: Hb Questembert (<1%) vs. Hb Caen (4–5%) – Categorical HPLC Invisibility

Hb Questembert is expressed at such a low level in heterozygous peripheral blood that it falls below the detection limit of all routine protein-based analytical methods. In two independent case reports, the variant hemoglobin constituted <1.0% of total hemoglobin and was undetectable by cation-exchange HPLC (Synchropak CM-300 column), reverse-phase HPLC, and unstable hemoglobin testing . Isoelectric focusing revealed only a faint variant 'S'-like band at <1% . In the same original study, its closest structural analog Hb Caen (α132 Val→Gly) was quantifiable at 4–5% in the heterozygous state using comparable methodology . This represents an approximately 4–5 fold difference in detectable variant protein, making Hb Questembert categorically invisible where Hb Caen remains identifiable.

Hemoglobinopathy diagnostics Unstable hemoglobin Cation-exchange HPLC

Globin Chain Biosynthetic Ratio: Factitious β‑Thalassemia Signature (α/β 0.80–0.82) Driven by α‑Chain Instability

Hb Questembert produces a globin chain biosynthetic ratio that phenotypically mimics β‑thalassemia trait despite the mutation residing in the α‑globin gene—a phenomenon termed 'factitious β‑thalassemia biosynthetic ratio' . In heterozygotes, the α/β globin labeling ratio was measured at 0.80–0.82, comparable to the range observed in classical β‑thalassemia trait (typically <0.85) . This is mechanistically distinct from true β‑thalassemia, where β‑chain synthesis is genuinely reduced. Here, the α‑chain variant is synthesized but rapidly degraded post‑translationally, releasing unlabeled β‑chains from the abnormal tetramer and artifactually suppressing the apparent β‑chain signal . While Hb Caen shares this biosynthetic abnormality, its higher expression level (4–5%) permits protein‑based confirmation that is impossible for Hb Questembert .

Globin biosynthesis Thalassemia differential diagnosis α/β chain synthesis ratio

Stability Test Paradox: Negative Isopropanol Precipitation Test Despite Documented High Instability In Vivo

Hb Questembert presents a diagnostic paradox: despite causing congenital Heinz body anemia and being classified as 'highly unstable' based on structural and clinical evidence, it yields a negative result on the isopropanol stability test—the standard first-line screen for unstable hemoglobins . In the 2010 case report, isopropanol precipitation testing was negative, and Heinz body preparations were also negative, even as the patient exhibited clear hemolytic anemia with undetectable haptoglobin, elevated LDH (600–800 U/L), and reticulocytosis (7.3%) . This contrasts sharply with common unstable variants such as Hb Köln, the most frequently encountered unstable hemoglobin worldwide, which consistently produces positive isopropanol and heat stability tests . The negative stability test in Hb Questembert is attributed to the variant's extreme rarity in circulating erythrocytes (<1%), placing it below the analytical sensitivity threshold of the precipitation assay rather than reflecting genuine molecular stability .

Hemoglobin stability testing Isopropanol precipitation Heinz body anemia

Definitive Diagnostic Requirement: DNA Sequencing Mandatory vs. Hb Caen Detectable by Protein Methods

Hb Questembert is one of the few unstable α‑chain variants for which definitive diagnosis cannot be achieved by any protein‑based method and categorically requires DNA sequencing or allele‑specific molecular testing . In the 2010 case, cation‑exchange HPLC revealed only Hb A (97.0%), Hb A2 (2.5%), and Hb F (0.5%) with no variant peak; reverse‑phase HPLC showed only normal βᴬ and αᴬ chains; and the isopropanol stability test was negative . Diagnosis was only achieved by PCR amplification and Sanger sequencing of the α2‑globin gene, which identified heterozygosity for the TCT→CCT (Ser131Pro) mutation in exon III . In a separate proband with compound heterozygosity for Hb Questembert and a 3.7 kb α‑thalassemia‑2 deletion, definitive diagnosis similarly required DNA analysis . By contrast, Hb Caen—despite sharing the same H‑helix location and biosynthetic abnormality—is detectable by protein methods at 4–5% expression, meaning molecular testing is confirmatory rather than essential .

Molecular diagnostics DNA sequencing Hemoglobin variant identification

Structural Mechanism: Proline Substitution at α131 Disrupts H‑Helix Adjacent to Heme Contact Residue α132

The molecular lesion in Hb Questembert occurs at α131(H14), the penultimate residue of the H‑helix, immediately adjacent to the heme contact residue α132(H15)Val. The substitution of serine by proline at this position introduces a secondary amine with restricted phi/psi angles into the helical backbone, which disrupts the C‑terminal end of the H‑helix and destabilizes heme–globin interactions . This location (the end of the H‑helix, encoded by the third exon of the α‑globin gene) is a recognized hotspot for unstable α‑chain variants: Hb Caen involves the adjacent residue α132(H15)Val→Gly, and both variants produce the same factitious β‑thalassemia biosynthetic abnormality . However, the Ser→Pro substitution in Hb Questembert is structurally more disruptive than the Val→Gly change in Hb Caen because proline acts as a 'helix breaker,' whereas glycine, while introducing flexibility, does not forcibly kink the α‑helix . This structural difference likely accounts for the more extreme instability and lower peripheral blood expression of Hb Questembert (<1%) compared to Hb Caen (4–5%) .

Globin protein structure Heme binding Alpha-helix disruption

Compound Heterozygote Phenotype: Hb Questembert Plus α‑Thalassemia‑2 Deletion Produces Thalassemia Intermedia Distinct from HbH Disease

When Hb Questembert is co‑inherited with an α‑thalassemia‑2 deletion (3.7 kb), the resulting phenotype is a distinctive thalassemia intermedia syndrome with marked dyserythropoiesis and variable peripheral hemolysis—a presentation that differs from both classical deletional HbH disease and from compound heterozygotes involving other unstable α‑chain variants . In the 2004 case report, the proband presented with hemolytic anemia and thalassemia intermedia features; definitive diagnosis required DNA analysis demonstrating compound heterozygosity for Hb Questembert (α131 Ser→Pro, caused by a C>T mutation in codon 131 of the α1 globin gene in trans) and the common 3.7 kb α‑thalassemia‑2 deletion . This phenotype is mechanistically distinct from, for example, HbH/Constant Spring disease: in Hb Questembert compound heterozygotes, the preferential assembly of the variant α‑Questembert chain into hemoglobin tetramers drives extravascular hemolysis, while the limited wild‑type α‑chain production from the single functional α1 gene is insufficient for normal erythropoiesis . By contrast, compound heterozygotes of Hb Caen with α‑thalassemia deletions have not been reported, limiting cross‑comparison .

Thalassemia intermedia Compound heterozygosity Non-deletional α-thalassemia

Procurement Applications for Hb Questembert (CAS 152652-72-7): Validated Research and Diagnostic Development Scenarios


Clinical Laboratory Validation of Hemoglobinopathy Molecular Diagnostic Reflex Algorithms

Hb Questembert is the definitive positive control for validating that a clinical laboratory's hemoglobinopathy screening algorithm includes a mandatory molecular diagnostic reflex pathway for cases where HPLC and capillary electrophoresis yield no detectable variant but clinical suspicion remains high . Because this variant is invisible to cation‑exchange HPLC (no variant peak), reverse‑phase HPLC (only normal αᴬ and βᴬ chains), and isopropanol stability testing (negative), it represents the most challenging scenario for protein‑based screening methods . Laboratories can use Hb Questembert genomic DNA or characterized patient material to verify that their workflow correctly triggers DNA sequencing of the α‑globin genes when all protein‑based tests return negative for a patient with Coombs‑negative hemolytic anemia .

External Quality Assessment (EQA) and Proficiency Testing Panel Design for Unstable Hemoglobin Variants

Hb Questembert addresses a critical gap in hemoglobinopathy EQA/proficiency testing schemes: the absence of an unstable α‑chain variant that generates false‑negative results on both HPLC and stability testing . Current EQA panels predominantly include variants detectable by routine methods (Hb S, Hb C, Hb E, Hb D‑Punjab, etc.). The inclusion of Hb Questembert challenges participating laboratories to recognize the limitations of their primary screening methods and to demonstrate competence in molecular diagnostic approaches . With an expression level of <1% and a negative isopropanol test, this variant uniquely tests whether a laboratory's quality system can detect an unstable hemoglobin that escapes all routine protein‑based screening modalities .

Globin Gene Structure–Stability Correlation Research Using Proline Substitution Models

For academic and pharmaceutical research groups studying the relationship between globin protein structure and hemoglobin stability, Hb Questembert provides a uniquely informative model system. The α131(H14) Ser→Pro substitution places a 'helix‑breaker' proline at the penultimate position of the H‑helix, immediately adjacent to the heme contact residue α132 Val—a location and substitution type distinct from other unstable α‑chain variants . The extreme consequence (variant expression <1%, near‑complete post‑translational degradation) contrasts with the milder effects of the adjacent Hb Caen mutation (α132 Val→Gly, expression 4–5%), enabling comparative structure–stability studies using the same genetic locus . Researchers can employ Hb Questembert expression constructs to investigate how proline‑induced helical disruption affects globin chain folding, heme incorporation, and interactions with alpha‑hemoglobin stabilizing protein (AHSP) .

Diagnostic Kit and Assay Development: Limit‑of‑Detection Benchmarking for Hemoglobin Variant Identification

Hb Questembert serves as the ultimate low‑abundance benchmark for manufacturers developing next‑generation hemoglobin variant detection kits, mass spectrometry‑based hemoglobinopathy assays, or targeted genotyping panels . Its expression level (<1% in heterozygotes) challenges the analytical sensitivity of any new detection platform. A kit or assay that can reliably identify Hb Questembert—either through enhanced protein detection sensitivity or through specific molecular probes targeting the TCT→CCT mutation in HBA2 exon III—demonstrates performance at the extreme limit of clinical need . Conversely, if a new platform fails to detect Hb Questembert but detects other unstable variants (e.g., Hb Köln or Hb Constant Spring), this establishes the platform's analytical sensitivity boundary, which is essential information for regulatory submissions and user instructions .

Quote Request

Request a Quote for hemoglobin Questembert

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.